molecular formula C11H14O4S B14802285 (1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL

(1S)-1-[(4-Methylbenzenesulfonyl)oxy]but-3-EN-1-OL

Cat. No.: B14802285
M. Wt: 242.29 g/mol
InChI Key: ZXDKBHJTJJYXOT-NSHDSACASA-N
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Description

(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate is an organic compound that features a hydroxybutenyl group attached to a 4-methylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate typically involves the reaction of (S)-1-Hydroxybut-3-en-1-ol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

(S)-1-Hydroxybut-3-en-1-ol+4-methylbenzenesulfonyl chloride(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate+HCl\text{(S)-1-Hydroxybut-3-en-1-ol} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate} + \text{HCl} (S)-1-Hydroxybut-3-en-1-ol+4-methylbenzenesulfonyl chloride→(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

Industrial production of (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The double bond in the butenyl group can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The sulfonate group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of (S)-1-Buten-3-one-1-yl 4-methylbenzenesulfonate.

    Reduction: Formation of (S)-1-Hydroxybutyl 4-methylbenzenesulfonate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations catalyzed by enzymes or chemical reagents. The sulfonate group can serve as a leaving group in substitution reactions, facilitating the formation of new bonds.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzenesulfonate
  • Ethyl benzenesulfonate
  • Methyl p-toluenesulfonate
  • Ethyl p-toluenesulfonate

Uniqueness

(S)-1-Hydroxybut-3-en-1-yl 4-methylbenzenesulfonate is unique due to the presence of both a hydroxybutenyl group and a 4-methylbenzenesulfonate moiety. This combination imparts distinct reactivity and potential for diverse applications compared to simpler sulfonate esters.

Properties

Molecular Formula

C11H14O4S

Molecular Weight

242.29 g/mol

IUPAC Name

[(1S)-1-hydroxybut-3-enyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14O4S/c1-3-4-11(12)15-16(13,14)10-7-5-9(2)6-8-10/h3,5-8,11-12H,1,4H2,2H3/t11-/m0/s1

InChI Key

ZXDKBHJTJJYXOT-NSHDSACASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H](CC=C)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC(CC=C)O

Origin of Product

United States

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